5-Methyl-2,4-dinitroanisole

Descripción general

Descripción

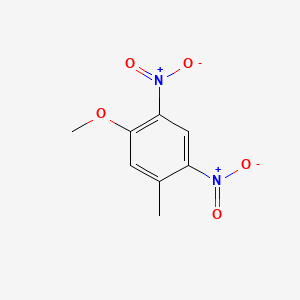

5-Methyl-2,4-dinitroanisole is an organic compound with the molecular formula C8H8N2O5. It is a derivative of anisole, where the methoxy group is substituted with two nitro groups at the 2 and 4 positions and a methyl group at the 5 position. This compound is known for its applications in various fields, including its use as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Methyl-2,4-dinitroanisole can be synthesized through several methods. One common method involves the nitration of 5-methyl-2-methoxyaniline. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro groups at the 2 and 4 positions. Another method involves the reaction of 5-methyl-2,4-dinitrochlorobenzene with sodium methoxide in methanol, which replaces the chlorine atom with a methoxy group .

Industrial Production Methods

Industrial production of this compound often involves the large-scale nitration of 5-methyl-2-methoxyaniline. The process is carefully controlled to ensure the correct placement of nitro groups and to minimize the formation of by-products. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2,4-dinitroanisole undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups make the aromatic ring electron-deficient, facilitating nucleophilic substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium cyanide in an aqueous or alcoholic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Nucleophilic Substitution: Substituted products with nucleophiles replacing the methoxy group.

Reduction: 5-Methyl-2,4-diaminoanisole.

Oxidation: 5-Methyl-2,4-dinitrobenzoic acid.

Aplicaciones Científicas De Investigación

Explosive Formulations

MDNA is utilized in the formulation of insensitive munitions (IMs). Its properties allow it to replace more traditional explosives like TNT (trinitrotoluene), offering a safer alternative that reduces the risk of accidental detonation. The insensitivity of MDNA to shock and friction makes it suitable for military applications where safety is paramount.

- Thermal Stability : Research indicates that MDNA exhibits significant thermal stability, with decomposition starting at approximately 453 K. This stability is critical for ensuring safe handling and storage of munitions containing this compound .

- Detonation Mechanisms : Studies employing thermogravimetric analysis and molecular dynamics simulations have elucidated the detonation mechanisms of MDNA, revealing key reaction pathways that contribute to its explosive properties .

Environmental Impact and Biodegradation

The environmental behavior of MDNA is a crucial area of study, especially concerning its biodegradation and the toxicity of its transformation products. Understanding these aspects is vital for assessing the ecological risks associated with its use in munitions.

- Microbial Transformation : MDNA can undergo anaerobic biotransformation to produce metabolites such as 2-methoxy-5-nitroaniline (MENA) and 2,4-diaminoanisole (DAAN). These products have been shown to exhibit varying degrees of toxicity to aquatic organisms, particularly zebrafish embryos, indicating potential environmental hazards .

- Aerobic Biodegradation : Certain bacteria, such as Nocardioides sp., have been identified as capable of degrading MDNA under aerobic conditions. This process involves hydrolytic reactions leading to less harmful products like 2,4-dinitrophenol, which can further degrade through established microbial pathways .

Toxicity Assessments

Toxicological studies have been conducted to evaluate the effects of MDNA and its metabolites on wildlife and aquatic life.

- Developmental Toxicity : Research has demonstrated that exposure to MDNA transformation products can lead to developmental abnormalities in zebrafish embryos at specific concentrations . The no-observed-adverse-effect level (NOAEL) for developmental effects has been established at 5 mg/kg-day .

- Ecotoxicological Studies : Assessments have indicated that while MDNA itself has lower toxicity compared to TNT, its biodegradation products may pose significant risks to aquatic ecosystems. This necessitates ongoing monitoring and research into the long-term impacts of MDNA contamination in soil and water environments .

Advanced Oxidation Processes

Recent studies have explored advanced oxidation processes (AOPs) for the degradation of MDNA in contaminated water sources.

- Kinetics and Mechanisms : Investigations into AOPs using light-emitting diodes (LEDs) have shown promising results in breaking down MDNA efficiently, highlighting potential remediation strategies for environments contaminated with this compound .

Data Table: Properties and Applications of MDNA

| Property/Aspect | Details |

|---|---|

| Chemical Structure | 5-Methyl-2,4-dinitroanisole |

| Sensitivity | Insensitive explosive |

| Thermal Decomposition Start | ~453 K |

| Biodegradation Products | MENA, DAAN |

| Toxicity NOAEL | 5 mg/kg-day |

| Microbial Degraders | Nocardioides sp., Bacillus sp. |

| Environmental Remediation | Advanced oxidation processes |

Mecanismo De Acción

The mechanism of action of 5-Methyl-2,4-dinitroanisole involves its interaction with molecular targets through its nitro groups. The electron-withdrawing nature of the nitro groups makes the compound highly reactive towards nucleophiles. In biological systems, its derivatives can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets depend on the specific derivative and its application .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dinitroanisole: Similar structure but lacks the methyl group at the 5 position.

5-Methyl-2,4-dinitrophenol: Similar structure but has a hydroxyl group instead of a methoxy group.

2,4,6-Trinitrotoluene: Contains three nitro groups and a methyl group but lacks the methoxy group.

Uniqueness

5-Methyl-2,4-dinitroanisole is unique due to the presence of both a methoxy group and a methyl group, which influence its reactivity and applications. The methoxy group makes it more soluble in organic solvents, while the methyl group provides additional sites for chemical modification .

Actividad Biológica

5-Methyl-2,4-dinitroanisole (5-MDNAN) is a nitroaromatic compound that has garnered attention due to its potential applications in munitions and its environmental implications. This article explores the biological activity of 5-MDNAN, focusing on its toxicity, biodegradation pathways, and ecological effects.

Chemical Structure and Properties

5-MDNAN is an aromatic compound characterized by the presence of two nitro groups and a methoxy group. Its chemical structure can be represented as follows:

Aquatic Toxicity

Research has shown that 5-MDNAN exhibits significant toxicity to aquatic organisms. For example, a study reported the 50% lethal concentration (LC50) values for different species exposed to 5-MDNAN:

| Species | LC50 (mg/L) | Chronic Sensitivity (mg/L) |

|---|---|---|

| Pimephales promelas (fish) | 14.2 - 42.0 | 10.0 |

| Ceriodaphnia dubia (cladoceran) | 13.7 - >24.2 | 2.7 - 10.6 |

| Daphnia pulex (cladoceran) | 14.0 | 2.7 - 10.6 |

The results indicate that fish are more sensitive to acute exposures than cladocerans, while cladoceran reproduction is particularly affected by lower concentrations of the compound .

Phytotoxicity

5-MDNAN has also been studied for its effects on plant species. In experiments with Arabidopsis thaliana, it was found that low levels of DNAN were detoxified, leading to chronic phytotoxicity mediated by monodehydroascorbate reductase . The compound's persistence in plant tissues raises concerns about its potential impact on herbivores and the broader food chain.

Biodegradation Pathways

Understanding the biodegradation of 5-MDNAN is crucial for assessing its environmental fate. Studies have identified several key pathways:

- Aerobic Biodegradation : Under aerobic conditions, certain bacteria can transform 5-MDNAN into less harmful metabolites such as 2-amino-4-nitroanisole and 2,4-dinitrophenol . The initial step involves O-demethylation followed by further degradation processes.

- Anaerobic Biotransformation : In anaerobic environments, 5-MDNAN undergoes nitro-group reduction, resulting in products like 2-methoxy-5-nitroaniline (MENA) and 2,4-diaminoanisole (DAAN) . These metabolites are more hydrophilic than the parent compound, potentially increasing their mobility in contaminated water sources.

Environmental Impact Assessment

A comprehensive study assessed the environmental impact of 5-MDNAN in soil and water systems. The main findings included:

- Transformation Rates : The rate of transformation in anaerobic soils was positively correlated with soil organic carbon content up to a threshold level . Enhanced nitroreduction rates were observed with hydrogen addition.

- Toxicity of Transformation Products : Both MENA and DAAN exhibited inhibitory effects on algal growth, indicating that biotransformation products may pose additional ecological risks .

Propiedades

IUPAC Name |

1-methoxy-5-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-5-3-8(15-2)7(10(13)14)4-6(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPFUGPSJUAQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063100 | |

| Record name | 5-Methyl-2,4-dinitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3606-21-1 | |

| Record name | 1-Methoxy-5-methyl-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3606-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methoxy-5-methyl-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003606211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisole,4-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-5-methyl-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2,4-dinitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,4-dinitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.